molecular formula C14H15N3O7 B5100517 2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate

2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate

Cat. No.: B5100517
M. Wt: 337.28 g/mol
InChI Key: KZTNMGMUTQGFFZ-UHFFFAOYSA-N
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Description

2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate is a chemical compound with the molecular formula C14H15N3O7 It is characterized by the presence of a piperidinyl group substituted with two nitro groups and an oxo group, linked to an ethyl benzoate moiety

Properties

IUPAC Name

2-(5,5-dinitro-2-oxopiperidin-1-yl)ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O7/c18-12-6-7-14(16(20)21,17(22)23)10-15(12)8-9-24-13(19)11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTNMGMUTQGFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1=O)CCOC(=O)C2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate typically involves multi-step organic reactions. One common synthetic route includes the nitration of a piperidinone derivative followed by esterification with benzoic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases.

Scientific Research Applications

2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The piperidinyl group may also play a role in binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

2-(5,5-Dinitro-2-oxopiperidin-1-yl)ethyl benzoate can be compared with other similar compounds, such as:

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